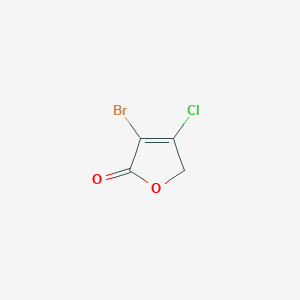
3-Bromo-4-chlorofuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chlorofuran-2(5H)-one is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chlorofuran-2(5H)-one typically involves the halogenation of furan derivatives. One common method is the bromination and chlorination of furan-2(5H)-one. The reaction conditions often include the use of bromine and chlorine gas or their respective halogenating agents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chlorofuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or amines. These reactions often occur under mild conditions with the use of a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation. These reactions typically require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation Reactions: Products include furanones and other oxygenated compounds.
Reduction Reactions: Products include dehalogenated furans and reduced furan derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-chlorofuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chlorofuran-2(5H)-one involves its interaction with molecular targets through its reactive halogen atoms and furan ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-chlorofuran-2(5H)-one: Contains both bromine and chlorine atoms.
3-Bromo-4-fluorofuran-2(5H)-one: Contains bromine and fluorine atoms.
3-Chloro-4-fluorofuran-2(5H)-one: Contains chlorine and fluorine atoms.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s chemical behavior, making it suitable for specific applications that require unique reactivity patterns.
Propiedades
IUPAC Name |
4-bromo-3-chloro-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2/c5-3-2(6)1-8-4(3)7/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJRPYKIDACGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
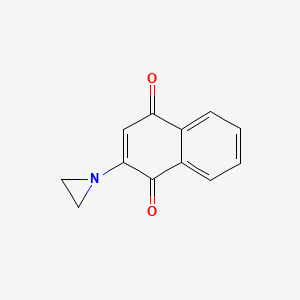

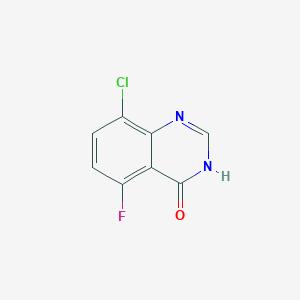
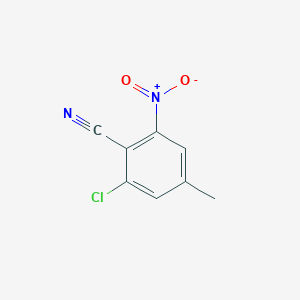


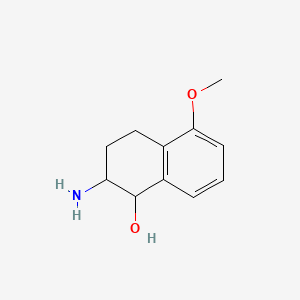
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)

![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
